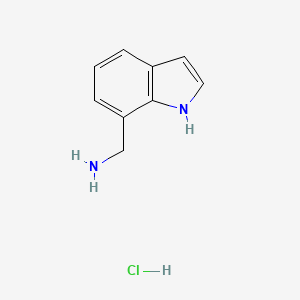
N-(3,4-dimethylphenyl)-2-(7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds with similar structures often involves complex reactions, utilizing intermediates such as N-(2-formyl and acetylphenyl)acetamides and morpholine derivatives. One study focused on the alkaline hydrolysis of related structures, providing insights into the synthesis mechanisms of compounds with morpholine components (Bowden et al., 1997).
Molecular Structure Analysis
Molecular structure analysis, including spectroscopic and crystallographic studies, plays a crucial role in understanding the arrangement and interaction of atoms within a compound. DFT and experimental investigations (FT-IR and FT-Raman) have been conducted on structurally related compounds to examine their vibrational spectroscopy and molecular docking studies, providing valuable information on the molecular structure (El-Azab et al., 2016).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of a compound is essential for its potential application in various fields. Research on compounds with morpholine and naphthyridine components has revealed specific reactions, such as the formation of stable oxa-2 lambda 5-phosphaphenanthrenes and benzochromene derivatives, through reactions with dimethyl acetylenedicarboxylate in the presence of phosphites (Yavari et al., 2003).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for the compound's handling and application. The crystal structure of related compounds provides insight into their stability and reactivity, which are important for designing new materials and pharmaceuticals (Atioğlu et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, pH stability, and reaction mechanisms, are critical for the development of new chemical entities. Studies on the reaction between naphthols and dimethyl acetylenedicarboxylate, leading to the synthesis of stable derivatives, highlight the chemical behavior and potential applications of compounds containing naphthyridine and morpholine components (Yavari et al., 2003).
Wissenschaftliche Forschungsanwendungen
Broad-Spectrum Antifungal Agents
Research has identified derivatives of morpholine acetamides as potent fungicidal agents against a range of fungal species, including Candida and Aspergillus. The introduction of specific substituents on the morpholine core has been shown to enhance plasmatic stability while maintaining significant in vitro antifungal activity. This suggests that compounds like N-(3,4-dimethylphenyl)-2-(7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide could be effective in treating fungal infections through systemic applications, as demonstrated in murine models of systemic Candida albicans infection where a significant fungal load reduction was observed in the kidneys (Bardiot et al., 2015).
Structural Aspects and Inclusion Compounds
The structural characteristics of amide-containing isoquinoline derivatives, similar in structure to N-(3,4-dimethylphenyl)-2-(7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide, have been explored for their ability to form gels and crystalline salts with various acids. This property is of interest for the design of new materials with specific applications, including pharmaceutical formulations and materials science. The ability to form host–guest complexes with enhanced fluorescence emission indicates potential applications in sensing and imaging technologies (Karmakar et al., 2007).
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-15-4-6-18(12-16(15)2)26-21(29)14-28-13-20(24(31)27-8-10-32-11-9-27)22(30)19-7-5-17(3)25-23(19)28/h4-7,12-13H,8-11,14H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSMUNNKPZHWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-enamide](/img/structure/B2489131.png)
![Benzo[d][1,3]dioxol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2489132.png)
![N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2489133.png)
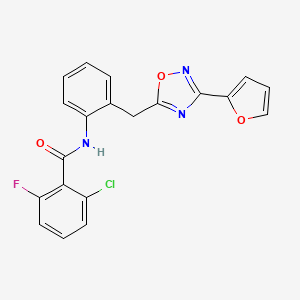
![[(3R,3As,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-3-yl]-[4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B2489135.png)
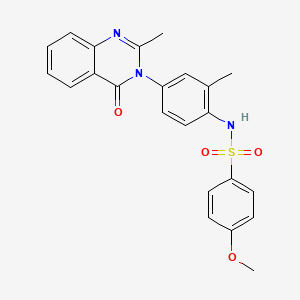
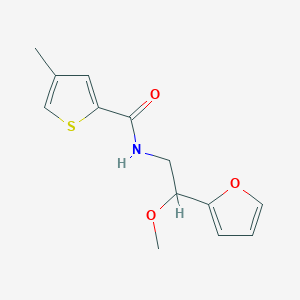
![methyl 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride](/img/structure/B2489145.png)
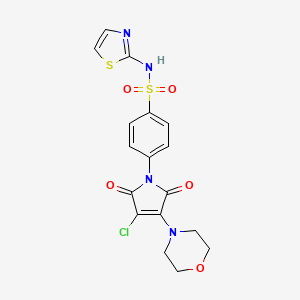
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2489147.png)
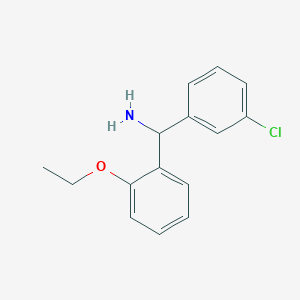
![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-methoxyethyl)urea](/img/structure/B2489149.png)
